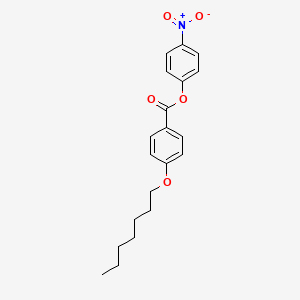
1,4,5-Trimethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5-Trimethoxynaphthalene is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, where three methoxy groups are attached to the 1st, 4th, and 5th positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1,4,5-Trimethoxynaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,4,5-trihydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4,5-Trimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
1,4,5-Trimethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4,5-Trimethoxynaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, its oxidation products may act as electron acceptors in redox reactions, influencing cellular processes. The methoxy groups can also affect the compound’s reactivity and binding affinity to biological targets.
類似化合物との比較
1,4,5-Trimethoxynaphthalene can be compared to other methoxylated naphthalene derivatives, such as:
- 1,2,3-Trimethoxynaphthalene
- 1,3,5-Trimethoxynaphthalene
- 1,4,6-Trimethoxynaphthalene
These compounds share similar structural features but differ in the positions of the methoxy groups, leading to variations in their chemical properties and reactivity. The unique arrangement of methoxy groups in this compound gives it distinct characteristics that can be exploited in various applications.
特性
CAS番号 |
64636-39-1 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
1,4,5-trimethoxynaphthalene |
InChI |
InChI=1S/C13H14O3/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2/h4-8H,1-3H3 |
InChIキー |
XHNBKOCLAIWDRP-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC=C(C2=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

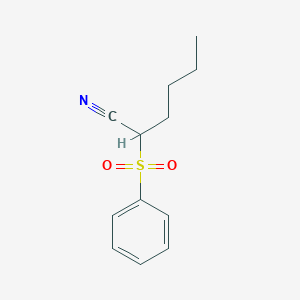



![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
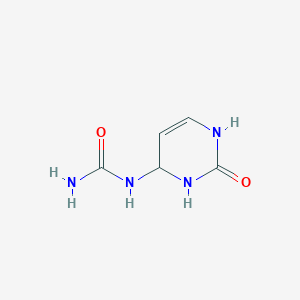
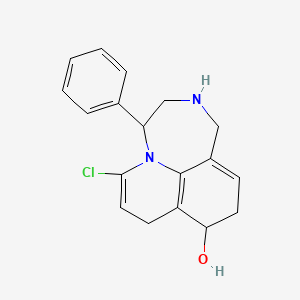
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
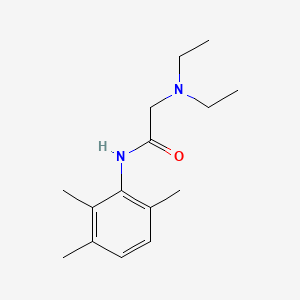
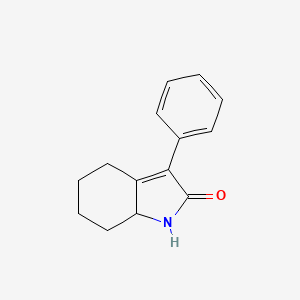
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
